Caramiphen vs. Dextromethorphan: Direct Comparative Antitussive Potency and Central Selectivity in a Validated Feline Model
In a head-to-head comparison using the decerebrate cat cough model with direct electrical stimulation of the brainstem cough center, caramiphen edisylate was directly compared to the widely used non-narcotic antitussive dextromethorphan hydrobromide. The study demonstrated that while both agents act centrally, caramiphen required a 3- to 4-fold higher dose (on a mg/kg basis) than dextromethorphan to achieve equieffective antitussive responses [1]. This quantitative difference establishes a clear potency benchmark for experimental design and confirms that caramiphen's central antitussive action is mediated by a distinct pharmacodynamic signature compared to the industry-standard dextromethorphan.
| Evidence Dimension | Antitussive Potency (Equieffective Dose Ratio) |
|---|---|
| Target Compound Data | Caramiphen edisylate: required a 3 to 4 times larger dose than dextromethorphan for equieffective antitussive effects |
| Comparator Or Baseline | Dextromethorphan hydrobromide |
| Quantified Difference | 3- to 4-fold higher dose required for caramiphen |
| Conditions | Decerebrate cat model; cough elicited by direct electrical stimulation of the brainstem cough center; drugs administered intravenously (i.v.) and intra-arterially (i.a.) into the vertebral artery |
Why This Matters
This direct comparison provides a precise, experimentally derived potency ratio essential for researchers selecting an antitussive agent with a defined central mechanism of action, particularly when a non-narcotic alternative to dextromethorphan is required.
- [1] Domino EF, Krutak-Krol H, Lal J. Evidence for a central site of action for the antitussive effects of caramiphen. J Pharmacol Exp Ther. 1985;233(1):249-253. PMID: 3981459. View Source
